An In-depth Technical Guide to Bis(2-chloroethylthiomethyl)ether (CAS 63918-90-1): A Sulfur Mustard Analogue
An In-depth Technical Guide to Bis(2-chloroethylthiomethyl)ether (CAS 63918-90-1): A Sulfur Mustard Analogue
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. Bis(2-chloroethylthiomethyl)ether is classified as a chemical weapon-related substance and is subject to strict regulatory control. Its synthesis, possession, or use outside of legally sanctioned and highly controlled environments is prohibited and extremely dangerous.
Executive Summary and Strategic Overview
Bis(2-chloroethylthiomethyl)ether (CAS Number: 63918-90-1) is an organosulfur compound structurally related to the potent chemical warfare agent, sulfur mustard.[1][2] Due to this close structural and functional relationship, it is expected to exhibit similar vesicant (blistering) properties and high toxicity.[1] Classified by the U.S. Department of Homeland Security as a Chemical of Interest (COI), this substance poses a significant security risk due to its potential for weaponization.[1][2] Consequently, detailed public information regarding its synthesis and specific applications is scarce. This guide synthesizes the available information and provides a comprehensive overview based on its analogy to sulfur mustard, focusing on its chemical profile, inferred mechanism of action, toxicology, and critical safety protocols.
Chemical and Physical Profile
While specific experimental data for Bis(2-chloroethylthiomethyl)ether is not widely published, its fundamental properties can be established, and others can be inferred from its structure and comparison to sulfur mustard.
| Property | Value / Description | Source |
| CAS Number | 63918-90-1 | [1] |
| Molecular Formula | C₆H₁₂Cl₂OS₂ | [1][2] |
| Molecular Weight | 235.2 g/mol | [1] |
| IUPAC Name | 1-chloro-2-(2-chloroethylsulfanylmethoxymethylsulfanyl)ethane | [1] |
| Synonyms | Bis(2-chloroethylthiomethyl)ether | [1] |
| Physical Form | Expected to be an oily liquid, varying from colorless to yellow-brown, similar to sulfur mustard.[3] | Inferred |
| Odor | Likely a faint garlic, horseradish, or mustard-like odor, characteristic of mustard agents.[3][4] | Inferred |
| Solubility | Poorly soluble in water; highly soluble in organic solvents.[3] | Inferred |
| Reactivity | Reacts with water and nucleophiles. Considered a water-reactive substance.[1] | [1] |
Inferred Mechanism of Action: The Alkylating Vesicant
The toxicity of Bis(2-chloroethylthiomethyl)ether is predicted to stem from its nature as a bifunctional alkylating agent, a mechanism well-documented for sulfur mustard.[3][5] The process involves intramolecular cyclization to form highly reactive sulfonium ions, which then irreversibly alkylate a wide range of biological macromolecules.
Key Mechanistic Steps:
-
Intramolecular Cyclization: The lone pair of electrons on the sulfur atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming a highly strained, three-membered cyclic sulfonium ion. This is the rate-determining step.
-
Electrophilic Attack: This highly electrophilic sulfonium ion readily reacts with nucleophilic sites on cellular components.
-
Macromolecular Alkylation: The primary targets are the nitrogen atoms in DNA bases (especially the N7 position of guanine), leading to the formation of DNA adducts.[3][5] Proteins and other cellular components are also alkylated.
-
Cellular Disruption and Death: DNA alkylation can lead to strand breaks, cross-linking, impaired DNA repair, and the activation of cell death pathways (apoptosis and necrosis).[5] This widespread cellular damage triggers a massive inflammatory response, leading to the characteristic blistering, tissue damage, and systemic effects.[6][7]
Caption: Inferred activation and cellular damage pathway for Bis(2-chloroethylthiomethyl)ether.
Toxicology and Clinical Effects (Inferred from Sulfur Mustard Data)
Exposure to vesicants like Bis(2-chloroethylthiomethyl)ether is characterized by a clinically silent latent period, lasting from hours to a day, followed by the onset of severe symptoms. The eyes, skin, and respiratory tract are the primary targets.[3]
-
Ocular Effects: The eyes are the most sensitive organ. Symptoms include irritation, intense pain, swelling, and light sensitivity (photophobia). Severe exposure can lead to corneal damage and blindness.[8]
-
Dermal Effects: Initial exposure causes redness (erythema) and itching, followed by the formation of fluid-filled blisters (vesicles). These blisters can be large, painful, and prone to secondary infection.[8]
-
Respiratory Effects: Inhalation leads to severe damage to the respiratory tract. Symptoms range from a sore throat and hoarseness to severe inflammation, tissue death in the airways, and potentially fatal pulmonary edema.[8]
-
Systemic Effects: Following significant absorption, systemic effects can include bone marrow suppression (leading to a drop in blood cell counts), gastrointestinal issues, and an increased long-term risk of cancer.[3][5]
Safety, Handling, and Decontamination Protocols
Given its extreme toxicity, all handling of Bis(2-chloroethylthiomethyl)ether must be conducted under the strictest safety protocols, analogous to those for live chemical warfare agents.
Personal Protective Equipment (PPE): Work should only be performed in a certified chemical fume hood or glovebox. Mandatory PPE includes:
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or positive-pressure supplied-air respirator.
-
Body Protection: Chemical-resistant suit (e.g., butyl rubber).
-
Gloves: Double-gloving with chemically resistant materials (e.g., butyl rubber, Viton).
-
Eye Protection: Chemical splash goggles and a face shield.
Decontamination Workflow: Immediate decontamination is the single most critical factor in mitigating injury. Decontamination within the first two minutes of exposure can significantly reduce the severity of tissue damage.
Step-by-Step Decontamination Protocol:
-
Immediate Evacuation: Remove the individual from the contaminated area immediately.
-
Gross Decontamination: Remove all clothing immediately, as it can trap the liquid agent against the skin.[9]
-
Skin Decontamination:
-
Primary Method: Use a reactive skin decontamination lotion (RSDL). These lotions are designed to chemically neutralize the agent.[10]
-
Secondary Method: If RSDL is unavailable, blot (do not rub) any visible liquid off the skin with an absorbent material. Immediately wash the affected area with copious amounts of soap and water.[11] A 0.5% sodium hypochlorite (bleach) solution can also be used but may be more irritating to the skin.[10]
-
-
Eye Decontamination: Immediately irrigate the eyes with a large volume of sterile saline or water for at least 10-15 minutes.[8][9]
-
Seek Immediate Medical Attention: All exposures, regardless of perceived severity, require professional medical evaluation and treatment.[11]
Caption: Critical steps for immediate decontamination following exposure to a vesicant agent.
Analytical Methodologies for Detection
There are no standard, publicly available methods specifically validated for Bis(2-chloroethylthiomethyl)ether. However, analytical approaches would be based on methods developed for sulfur mustard and other chemical warfare agents. The primary technique for unambiguous identification is Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Sample Collection: Air samples can be collected using solid sorbent tubes. Wipe samples can be taken from surfaces.
-
Extraction: The agent would be desorbed from the collection media using an appropriate organic solvent.
-
Analysis: GC-MS analysis would provide both retention time and a mass spectrum, which serves as a chemical fingerprint for identification.
-
Hydrolysis Products: In environmental or biological samples, it may be more effective to test for the hydrolysis products of the agent, which are more water-soluble and can serve as biomarkers of exposure.[13]
Note on Synthesis
The synthesis of Bis(2-chloroethylthiomethyl)ether is not described in readily accessible scientific literature, a reflection of its status as a chemical weapon-related compound. Conceptually, its structure suggests a synthesis pathway involving the reaction of a sulfur nucleophile with a suitable chloro-functionalized ether or formaldehyde derivative.
WARNING: The synthesis of this compound is extremely dangerous and illegal under international conventions such as the Chemical Weapons Convention (CWC). Attempting to produce this substance would carry severe legal penalties and pose a grave risk of chemical exposure.
Conclusion
Bis(2-chloroethylthiomethyl)ether is a hazardous compound that should be regarded with the same level of caution as sulfur mustard. For researchers in toxicology and drug development, understanding its inferred properties is crucial for developing broad-spectrum medical countermeasures against vesicant agents. The core principles of its action—alkylation, induction of oxidative stress, and a massive inflammatory response—are likely shared across the mustard agent family. Future research should focus on developing rapid diagnostics and effective, field-deployable therapeutics and decontaminants that are effective against this entire class of chemical threats.
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